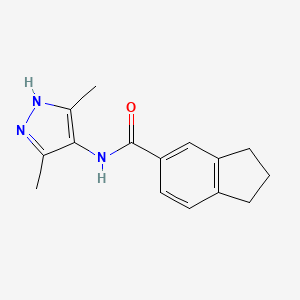
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide, also known as BDMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide acts as an inhibitor of protein kinases, specifically the mitogen-activated protein kinase (MAPK) family. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition of MAPK signaling has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to inhibit the replication of various viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK signaling, making it a valuable tool for studying the role of protein kinases in various cellular processes. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to have low toxicity in vitro, making it a safe option for cell-based assays. However, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has not been extensively studied in vivo, so its efficacy and toxicity in animal models are not well understood.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide derivatives with improved solubility and potency. Another area of interest is the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide in animal models to better understand its efficacy and toxicity. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide could be studied in combination with other drugs to determine its potential as a therapeutic agent for various diseases. Overall, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has the potential to be a valuable tool for scientific research and the development of new drugs.
Méthodes De Synthèse
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide can be synthesized through a multistep reaction sequence that involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-bromo-4-methylbenzenesulfonyl chloride. The resulting product is then treated with ammonia to form 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. The synthesis method of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been used as a tool to study the role of protein kinases in various cellular processes.
Propriétés
IUPAC Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-7-4-5-11(10(13)6-7)19(17,18)16-12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENJOWCHZCKLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(NN=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
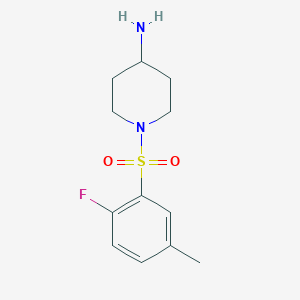

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
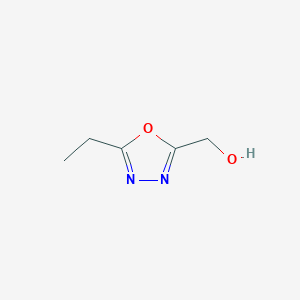

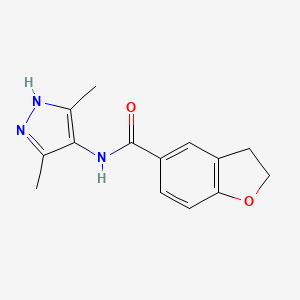
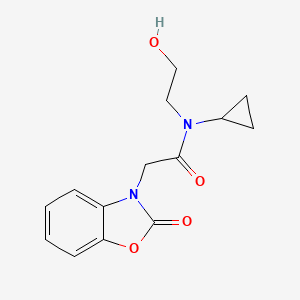

![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

